4-Bromo-5-methylpicolinohydrazide
Description
4-Bromo-5-methylpicolinohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted with bromine at position 4, a methyl group at position 5, and a hydrazide functional group at the carboxylic acid position. The bromine and methyl substituents likely influence its reactivity and binding properties, making it a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-bromo-5-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-3-10-6(2-5(4)8)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
UQHIARQEVCSYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpicolinohydrazide typically involves the reaction of 4-bromo-5-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylpicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted picolinohydrazides.
Scientific Research Applications
4-Bromo-5-methylpicolinohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylpicolinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Functional Group | Structural Similarity | Key Differences |
|---|---|---|---|---|
| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | Methyl ester | 0.92 | Ester vs. hydrazide group |
| 5-Bromo-4-methylpicolinonitrile | 886364-86-9 | Nitrile | 0.76 | Nitrile vs. hydrazide group |
| 5-Bromo-6-methylpicolinaldehyde | 137778-18-8 | Aldehyde | 0.80 | Aldehyde vs. hydrazide group |
| (5-Bromo-6-methylpyrimidin-4-yl)hydrazine | 3438-58-2 | Hydrazine (pyrimidine) | N/A | Pyrimidine vs. pyridine core |
Notes:
- Methyl 5-bromo-4-methylpicolinate (similarity 0.92) shares the bromo and methyl substituents but replaces the hydrazide with an ester, altering solubility and reactivity .
- 5-Bromo-4-methylpicolinonitrile (similarity 0.76) introduces a nitrile group, which may enhance stability but reduce hydrogen-bonding capacity compared to hydrazides .
- 5-Bromo-6-methylpicolinaldehyde (similarity 0.80) contains an aldehyde, enabling nucleophilic addition reactions absent in hydrazides .
- (5-Bromo-6-methylpyrimidin-4-yl)hydrazine (CAS 3438-58-2) differs in the heterocyclic core (pyrimidine vs.
Biological Activity
4-Bromo-5-methylpicolinohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
The primary target for 4-Bromo-5-methylpicolinohydrazide is Succinate Dehydrogenase (SDH) , an enzyme integral to the citric acid cycle. The compound inhibits SDH by binding to the ubiquinone-binding region, leading to significant alterations in cellular metabolism and structure. This inhibition results in increased levels of intracellular reactive oxygen species (ROS) and changes to mitochondrial membrane potential, which can affect cell viability and function.
Cellular Effects
Research indicates that 4-Bromo-5-methylpicolinohydrazide significantly influences cell function by:
- Increasing intracellular ROS levels : This increase can lead to oxidative stress, which may induce apoptosis in susceptible cells.
- Altering cell membrane integrity : The compound has been shown to change the structure of mycelia and cell membranes, which can impact cellular communication and nutrient transport .
The compound is involved in various biochemical pathways:
- Citric Acid Cycle : As an inhibitor of SDH, it disrupts normal metabolic processes.
- Gene Expression Changes : The binding interactions with biomolecules can lead to alterations in gene expression profiles, affecting cellular responses to stress and inflammation.
Antimicrobial Activity
Recent studies have demonstrated that 4-Bromo-5-methylpicolinohydrazide exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Comparative studies indicate that its antimicrobial activity is enhanced when complexed with metal ions, suggesting a potential avenue for developing more effective antimicrobial agents .
Table of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of 4-Bromo-5-methylpicolinohydrazide against E. coli and S. aureus. The results indicated that the compound exhibited moderate antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for further development .
- Cellular Response Analysis : Another investigation focused on the cellular effects of the compound in vitro, demonstrating that treatment with 4-Bromo-5-methylpicolinohydrazide led to significant changes in mitochondrial function and increased apoptosis markers in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
